1-(2-Pyrazinyl)-2,2-dimethyl-1-propanol
Description
1-(2-Pyrazinyl)-2,2-dimethyl-1-propanol is a tertiary alcohol featuring a pyrazine heterocycle attached to a branched propanol backbone. For instance, 1-(2-Pyrazinyl)-2,2-dimethylpropanone (a ketone analog) has a molecular formula of C₉H₁₂N₂O, with a pyrazinyl ring, a ketone group, and two methyl substituents on the central carbon . The propanol derivative likely replaces the ketone with a hydroxyl group, altering hydrogen-bonding capacity and solubility. The pyrazinyl moiety is known to enhance biological activity, particularly in enzyme inhibition, as demonstrated by compound 4k in , which showed superior MAO-B inhibition due to its 2-pyrazinyl group .
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2,2-dimethyl-1-pyrazin-2-ylpropan-1-ol |
InChI |
InChI=1S/C9H14N2O/c1-9(2,3)8(12)7-6-10-4-5-11-7/h4-6,8,12H,1-3H3 |
InChI Key |
RSEWLPDHBKZQCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1=NC=CN=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights structural differences and similarities between 1-(2-Pyrazinyl)-2,2-dimethyl-1-propanol and related compounds:
Notes:
- Tertiary alcohol vs.
Physicochemical Property Comparisons
- Molecular weight and solubility: The brominated analog in (C₁₂H₂₁BrO, MW 261.2) is heavier and more lipophilic than this compound (estimated MW ~178.2), likely reducing aqueous solubility .
- Stereochemical complexity: Unlike the brominated bicyclo compound (0 defined stereocenters, ), the propanol derivative may have stereochemical constraints affecting synthesis and bioactivity .
Key Research Findings and Implications
- The 2-pyrazinyl group is a critical pharmacophore for MAO-B inhibition, as shown in .
- Tertiary alcohols (e.g., 2,2-dimethyl-1-propanol in ) generally exhibit higher metabolic stability than primary alcohols, suggesting advantageous pharmacokinetics for the target compound .
- Structural analogs with bicyclic or piperidine systems (Evidences 2, 5, 6) highlight the trade-off between molecular complexity and synthetic feasibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
